(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a phenylethene moiety and a tetrahydrothiophene ring with a dioxido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido substituent. Common oxidizing agents include hydrogen peroxide or peracids.
Formation of the Phenylethene Moiety: The phenylethene moiety can be synthesized through the Wittig reaction or other olefination methods.
Sulfonamide Formation: The final step involves the reaction of the phenylethene moiety with the oxidized tetrahydrothiophene ring in the presence of a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the phenylethene moiety or the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the sulfonamide group or the double bond in the phenylethene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alkanes.
Scientific Research Applications
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxidotetrahydrothiophen-3-yl methacrylate
- 1,1-Dioxidotetrahydrothiophen-3-yl benzenesulfonate
- (E)-4-((E)-((1,1-dioxidotetrahydrothiophen-3-yl)imino)methyl)phenyl 3-(4-(tert-butyl)phenyl)acrylate
Uniqueness
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a sulfonamide group and a dioxido-substituted tetrahydrothiophene ring distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S2/c14-18(15)8-7-12(10-18)13-19(16,17)9-6-11-4-2-1-3-5-11/h1-6,9,12-13H,7-8,10H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZWFMSWPHKQTD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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